3,3-Difluoro-1-phenylcyclobutan-1-amine
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Overview
Description
3,3-Difluoro-1-phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-phenylcyclobutan-1-amine typically involves the reaction of a suitable cyclobutanone derivative with a fluorinating agent, followed by amination. One common method includes the use of difluorocarbene precursors to introduce the fluorine atoms into the cyclobutane ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanes.
Scientific Research Applications
3,3-Difluoro-1-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutan-1-amine
- 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a phenyl group on the cyclobutane ring differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
3,3-difluoro-1-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |
InChI Key |
OOEXLKOSNFZYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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